3-chloro-N-cycloheptylbenzene-1-sulfonamide
Overview
Description
3-Chloro-N-cycloheptylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H18ClNO2S and a molecular weight of 287.81 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with a chlorine atom and a sulfonamide group attached to a cycloheptyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 3-chloro-N-cycloheptylbenzene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
3-Chloro-N-cycloheptylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-N-cycloheptylbenzene-1-sulfonamide is a versatile compound with several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-N-cycloheptylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the compound’s unique structure allows it to interact with various biological pathways, modulating cellular processes .
Comparison with Similar Compounds
3-Chloro-N-cycloheptylbenzene-1-sulfonamide can be compared with other sulfonamide compounds, such as:
N-cycloheptylbenzenesulfonamide: Lacks the chlorine substitution, resulting in different reactivity and biological activity.
3-chlorobenzenesulfonamide: Lacks the cycloheptyl group, affecting its solubility and interaction with biological targets.
N-cycloheptyl-4-chlorobenzenesulfonamide: Similar structure but with the chlorine atom in a different position, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3-chloro-N-cycloheptylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c14-11-6-5-9-13(10-11)18(16,17)15-12-7-3-1-2-4-8-12/h5-6,9-10,12,15H,1-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHKHMMUKGPGBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324439 | |
Record name | 3-chloro-N-cycloheptylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85270970 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
728924-37-6 | |
Record name | 3-chloro-N-cycloheptylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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